Fmoc-D-phenylalanine

Vue d'ensemble

Description

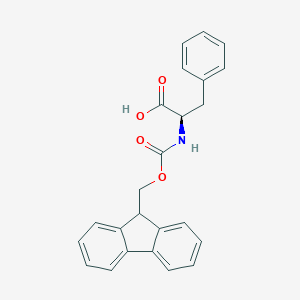

Fmoc-D-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. It is a white to off-white solid at room temperature and is widely utilized in organic synthesis and biochemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-D-phenylalanine can be synthesized through several methods. One common approach involves the protection of the amino group of D-phenylalanine with the Fmoc group. This is typically achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated peptide synthesizers. The process includes the coupling of Fmoc-protected amino acids to a growing peptide chain on a solid support, followed by deprotection and cleavage steps. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized to form phenylalanine derivatives with different functional groups.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as piperidine or hydrazine in organic solvents like dimethylformamide.

Major Products Formed:

Oxidation: Formation of phenylalanine derivatives with hydroxyl, ketone, or carboxyl groups.

Reduction: Formation of phenylalanine alcohol derivatives.

Substitution: Formation of deprotected amino acids or amino acids with different protecting groups.

Applications De Recherche Scientifique

Biomedical Applications

1.1 Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of Fmoc-D-phenylalanine against Gram-positive bacteria. The hydrogel form of this compound exhibits surfactant-like properties, which contribute to its antibacterial efficacy. At low concentrations, it inhibits bacterial growth by entering cells and reducing glutathione levels; at higher concentrations, it induces oxidative stress and disrupts membrane integrity, leading to bacterial cell death .

| Concentration (mg/mL) | Mechanism of Action | Effect on Bacteria |

|---|---|---|

| Low (0.1 - 1) | Inhibition of glutathione levels | Growth inhibition |

| High (≥5) | Oxidative stress and membrane disruption | Bacterial cell death |

1.2 Hydrogel Formation for Tissue Engineering

This compound can self-assemble into hydrogels that serve as scaffolds for cell culture and tissue engineering. These hydrogels provide a three-dimensional environment conducive to cell growth and differentiation, making them suitable for regenerative medicine applications .

Materials Science Applications

2.1 Supramolecular Nanostructures

The ability of this compound to form supramolecular nanostructures has been extensively studied. These structures can be utilized in the fabrication of biofunctional materials, including drug delivery systems and biosensors. The self-assembly process is influenced by the molecular structure and environmental conditions, allowing for tailored properties for specific applications .

| Property | Description |

|---|---|

| Self-assembly | Formation of nanofibers |

| Morphology | Dependent on amino acid sequence |

| Applications | Drug delivery, biosensors |

Synthetic Chemistry Applications

3.1 Building Block in Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of deprotection. It serves as a versatile component for synthesizing various peptides with specific functionalities .

3.2 Fluorescent Labeling

Research has explored the synthesis of fluorescent markers using this compound derivatives for peptide labeling. This application is crucial for tracking peptides in biological systems and studying their interactions .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of this compound hydrogels in treating skin infections in mice. The results demonstrated significant bacterial reduction in infected wounds treated with the hydrogel compared to untreated controls, showcasing its potential as a therapeutic agent .

Case Study 2: Tissue Engineering Scaffolds

In another research effort, hydrogels formed from this compound were tested as scaffolds for neuronal cells. The study reported enhanced cell viability and differentiation when cultured on these hydrogels compared to traditional two-dimensional cultures, indicating their promise in neural tissue engineering .

Mécanisme D'action

The mechanism of action of Fmoc-D-phenylalanine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under mild conditions, typically using piperidine in dimethylformamide, to yield the free amino group for further reactions.

Comparaison Avec Des Composés Similaires

Fmoc-L-phenylalanine: The L-isomer of phenylalanine with an Fmoc protecting group.

Fmoc-D-tryptophan: Another Fmoc-protected amino acid with a different aromatic side chain.

Fmoc-D-tyrosine: An Fmoc-protected amino acid with a phenolic side chain.

Comparison:

Fmoc-D-phenylalanine vs. Fmoc-L-phenylalanine: The D-isomer is less common in nature but can be used to introduce chirality and study stereochemical effects in peptides.

This compound vs. Fmoc-D-tryptophan: Fmoc-D-tryptophan has a larger aromatic side chain, which can affect the hydrophobic interactions and folding of peptides.

This compound vs. Fmoc-D-tyrosine: Fmoc-D-tyrosine has a hydroxyl group on the aromatic ring, providing additional sites for hydrogen bonding and phosphorylation.

This compound stands out due to its unique combination of stability, ease of removal, and versatility in peptide synthesis, making it a valuable tool in various scientific and industrial applications.

Activité Biologique

Fmoc-D-phenylalanine (Fmoc-D-Phe) is a derivative of phenylalanine that has garnered attention for its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of Fmoc-D-Phe, including its antibacterial properties, potential therapeutic implications, and mechanisms of action.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties , particularly against Gram-positive bacteria. Studies have demonstrated its effectiveness in both gel and solution phases. The mechanism of action appears to be linked to its ability to disrupt biofilm formation and influence extracellular matrix (ECM) components in bacterial colonies.

Table 1: Antibacterial Activity of this compound

| Bacteria Strain | Fmoc-D-Phe Concentration | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 1 mM | 15 |

| Streptococcus pneumoniae | 1 mM | 18 |

| Enterococcus faecalis | 0.5 mM | 12 |

The above table summarizes the inhibition zones observed in various bacterial strains treated with Fmoc-D-Phe. Notably, it shows a dose-dependent relationship where higher concentrations yield larger inhibition zones, indicating effective bacterial growth suppression .

Research indicates that Fmoc-D-Phe affects the structural integrity of biofilms formed by bacteria. It reduces the protein and polysaccharide content in the ECM, leading to mechanically unstable biofilms. For instance, when tested against Staphylococcus aureus and Pseudomonas aeruginosa, Fmoc-D-Phe treatment resulted in a significant decrease in nucleic acids and proteins within the biofilm matrix .

Case Study: Biofilm Disruption

A study conducted on Staphylococcus aureus biofilms revealed that treatment with Fmoc-D-Phe led to a reduction in biofilm biomass by approximately 60% when compared to untreated controls. The study utilized Fourier-transform infrared spectroscopy (FTIR) to analyze ECM components, confirming that Fmoc-D-Phe disrupts key structural elements necessary for biofilm stability .

3. Therapeutic Implications

The potential therapeutic applications of Fmoc-D-Phe extend beyond its antibacterial properties. Research suggests that it may play a role in modulating amyloid formation associated with neurodegenerative diseases such as phenylketonuria (PKU). D-phenylalanine has been shown to inhibit the aggregation of L-phenylalanine into toxic amyloid fibrils, which is crucial for developing therapeutic strategies against conditions characterized by protein misfolding .

Table 2: Comparison of Amyloid Formation Inhibition

| Compound | Amyloid Formation Inhibition (%) |

|---|---|

| D-Phenylalanine | 85 |

| L-Phenylalanine | 10 |

| This compound | 75 |

This table illustrates the efficacy of various compounds in inhibiting amyloid formation, highlighting the significant role of D-phenylalanine derivatives like Fmoc-D-Phe in preventing toxic fibril formation associated with neurodegenerative diseases .

4. Conclusion

This compound demonstrates promising biological activity, particularly in antibacterial applications and potential therapeutic roles in neurodegenerative diseases. Its ability to disrupt biofilm formation and inhibit amyloid aggregation positions it as a valuable compound for further research and development in both antimicrobial and therapeutic contexts.

Propriétés

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJVFAHZPLIXNDH-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-10-6 | |

| Record name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.